molecular formula C9H12BrNO2 B097098 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide CAS No. 17282-40-5

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No. B097098
Key on ui cas rn: 17282-40-5
M. Wt: 246.1 g/mol
InChI Key: PXBOIFNOMWXDFC-UHFFFAOYSA-M
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Patent
US07776107B2

Procedure details

A mixture of pyridine (3 g, 38 mmol) and ethyl bromoacetate (6.3 g, 38 mmol) in 30 ml of ethyl acetate was stirred for 12 h. The precipitate formed was isolated by filtration and washed with diethyl ether (30 ml), to give, after drying, 7 g of 1-ethoxycarbonylmethylpyridinium bromide 5.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(OCC)(=O)C>[Br-:7].[CH2:12]([O:11][C:9]([CH2:8][N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:10])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
6.3 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with diethyl ether (30 ml)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
[Br-].C(C)OC(=O)C[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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